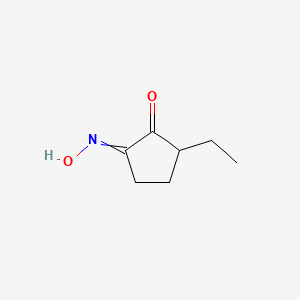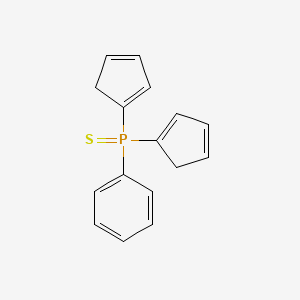
Dioctylthiophosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctylthiophosphinic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to sulfur and two octyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dioctylthiophosphinic acid can be synthesized through the reaction of phosphorus trichloride with octyl alcohol in the presence of a base, followed by the introduction of sulfur. The reaction typically involves the following steps:
Reaction of Phosphorus Trichloride with Octyl Alcohol: This step forms dioctylphosphinic chloride.
Introduction of Sulfur: Sulfur is introduced to convert dioctylphosphinic chloride to this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:
Batch Reactors: Used for the initial reaction of phosphorus trichloride with octyl alcohol.
Sulfur Introduction: Conducted in a separate reactor to ensure complete conversion to this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dioctylthiophosphinic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its corresponding phosphine.
Substitution: Can undergo substitution reactions where the octyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Catalysts like palladium or nickel are often employed in substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Corresponding phosphine.
Substitution Products: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
Dioctylthiophosphinic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the extraction and separation of metals, particularly in hydrometallurgy.
Mécanisme D'action
The mechanism of action of dioctylthiophosphinic acid involves its ability to form strong complexes with metal ions. This property is exploited in various applications, such as metal extraction and catalysis. The molecular targets include metal ions, and the pathways involved often include coordination and chelation processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dioctylphosphinic Acid: Similar in structure but lacks the sulfur atom.
Dioctylphosphoric Acid: Contains an oxygen atom instead of sulfur.
Dioctylphosphine Oxide: Contains a double-bonded oxygen atom.
Uniqueness
Dioctylthiophosphinic acid is unique due to the presence of the sulfur atom, which imparts distinct chemical properties such as higher affinity for certain metal ions and different reactivity patterns compared to its oxygen-containing analogs.
Propriétés
Numéro CAS |
58566-60-2 |
|---|---|
Formule moléculaire |
C16H35OPS |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
hydroxy-dioctyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H35OPS/c1-3-5-7-9-11-13-15-18(17,19)16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H,17,19) |
Clé InChI |
CFYPKGFUEBPULG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCP(=S)(CCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-Aminoethyl)(dimethoxy)silyl]propan-1-amine](/img/structure/B14603281.png)


![[1,1'-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6'-dione](/img/structure/B14603321.png)
![Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]-](/img/structure/B14603329.png)
![(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14603333.png)



![Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-](/img/structure/B14603356.png)

![1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14603365.png)
